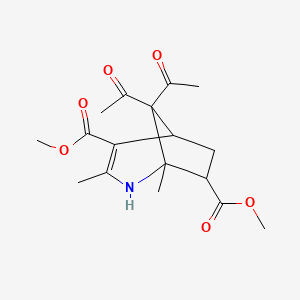
2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide): is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and hydrazide derivatives linked to beta-D-glucopyranosylamino groups. Its molecular formula is C21H31N7O12S2, and it has a molecular weight of 637.641 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) typically involves multiple steps. The starting material, 2,6-pyridinedicarboxylic acid, is first activated through the formation of an acid chloride or an ester. This intermediate is then reacted with hydrazine derivatives to form the hydrazide. The final step involves the coupling of the hydrazide with beta-D-glucopyranosylamino groups under controlled conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide and thioxomethyl groups.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metals. These complexes have applications in catalysis and materials science .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biomolecules. It has shown promise in modulating biological pathways .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It is being investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science .
Wirkmechanismus
The mechanism by which 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity. It also interacts with proteins and nucleic acids, affecting various biological pathways. The presence of glucopyranosylamino groups enhances its solubility and bioavailability, facilitating its action in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarboxylic acid (Dipicolinic acid): A simpler analog without the hydrazide and glucopyranosylamino groups.
2,5-Pyridinedicarboxylic acid: Differing in the position of the carboxylic acid groups.
2,3-Pyridinedicarboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness: The uniqueness of 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) lies in its complex structure, which combines multiple functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
80666-77-9 |
|---|---|
Molekularformel |
C21H31N7O12S2 |
Molekulargewicht |
637.6 g/mol |
IUPAC-Name |
1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[6-[[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamothioylamino]carbamoyl]pyridine-2-carbonyl]amino]thiourea |
InChI |
InChI=1S/C21H31N7O12S2/c29-4-8-10(31)12(33)14(35)18(39-8)23-20(41)27-25-16(37)6-2-1-3-7(22-6)17(38)26-28-21(42)24-19-15(36)13(34)11(32)9(5-30)40-19/h1-3,8-15,18-19,29-36H,4-5H2,(H,25,37)(H,26,38)(H2,23,27,41)(H2,24,28,42) |
InChI-Schlüssel |
HTOVRHVAWJNFIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)NNC(=S)NC2C(C(C(C(O2)CO)O)O)O)C(=O)NNC(=S)NC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)





![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
